1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride chemical structure properties
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride chemical structure properties
The following technical guide details the structural properties, synthesis, and applications of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride , a specialized N-heterocyclic carbene (NHC) precursor.
Executive Summary
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride (often abbreviated as ICyOcMes·HCl ) is an asymmetric imidazolium salt used primarily as a precursor for N-heterocyclic carbene (NHC) ligands. Unlike symmetric analogs like IMes (dimesityl) or ICy (dicyclohexyl), this compound offers a unique "steric mismatch": the rigid, aromatic bulk of the mesityl group contrasts with the flexible, aliphatic bulk of the cyclooctyl group. This asymmetry is critical in Ruthenium-catalyzed olefin metathesis and Palladium-catalyzed cross-coupling , where it prevents catalyst lock-in states and enhances turnover frequencies (TOF) in sterically demanding transformations.
Chemical Identity & Structural Specifications[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1-Cyclooctyl-3-(2,4,6-trimethylphenyl)-1H-imidazol-3-ium chloride |
| Common Name | ICyOcMes·HCl |
| CAS Number | 1583244-05-6 |
| Molecular Formula | |
| Molecular Weight | 332.91 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
Structural Logic & Steric Map
The utility of ICyOcMes stems from its
Caption: Steric architecture of the ICyOcMes ligand. The asymmetric wings provide a balance between kinetic stabilization and substrate access.
Synthesis Protocol
While multicomponent condensations exist, the stepwise alkylation route is preferred for high-purity applications to avoid contamination with symmetric byproducts (IMes or ICyOc).
Method: Stepwise Alkylation of 1-Mesitylimidazole
Reagents:
-
1-Mesitylimidazole (1.0 equiv)
-
Cyclooctyl chloride (1.2 equiv) [Note: Cyclooctyl bromide is more reactive if available]
-
Solvent: Acetonitrile (anhydrous) or Toluene
-
Catalyst: Potassium iodide (KI, 10 mol%) - essential if using the chloride.
Protocol:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-mesitylimidazole (1.86 g, 10 mmol) in anhydrous acetonitrile (20 mL).
-
Addition: Add cyclooctyl chloride (1.76 g, 12 mmol) and potassium iodide (0.16 g, 1.0 mmol).
-
Technical Note: Secondary alkyl halides are sluggish electrophiles. The addition of KI facilitates the Finkelstein reaction in situ, generating the more reactive cyclooctyl iodide transiently.
-
-
Reaction: Heat the mixture to reflux (85°C) under an argon atmosphere for 48–72 hours . Monitor by TLC (SiO
, 10% MeOH/DCM) for the disappearance of the starting imidazole. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~5 mL under reduced pressure.
-
Precipitate the product by adding cold diethyl ether (50 mL) with vigorous stirring.
-
-
Purification:
-
Filter the off-white precipitate.
-
Wash the solid 3x with diethyl ether to remove unreacted cyclooctyl halide.
-
Recrystallization: Dissolve in a minimum amount of hot DCM/MeOH (9:1) and layer with Et
O to grow crystals. -
Anion Exchange (Optional): If the iodide/chloride mixture is obtained (due to KI use), dissolve in MeOH and pass through an ion-exchange resin (Amberlite IRA-400, Cl- form) to ensure the pure chloride salt.
-
Spectroscopic Characterization (Predicted)
The following NMR data is characteristic of the pure chloride salt in CDCl
-
10.85 (s, 1H): NCHN (The acidic proton at C2, highly diagnostic).
-
7.80 (t, 1H): Imidazole backbone C4-H.
-
7.15 (t, 1H): Imidazole backbone C5-H.
-
7.05 (s, 2H): Mesityl aromatic protons (meta).
-
4.95 (m, 1H): Cyclooctyl N-CH (Methine proton).
-
2.35 (s, 3H): Mesityl p-CH
. -
2.15 (s, 6H): Mesityl o-CH
. -
2.20 – 1.40 (m, 14H): Cyclooctyl methylene envelope (complex multiplets).
-
139.0: NCHN (Carbene carbon precursor).
-
141.5, 134.2, 130.8, 129.9: Mesityl aromatic carbons.
-
123.5, 121.8: Imidazole backbone carbons.
-
62.5: Cyclooctyl N-CH.
-
34.5, 29.2, 26.5, 25.1: Cyclooctyl methylene carbons.
-
21.2, 17.8: Mesityl methyl carbons.
Applications in Catalysis[5][6][7]
Ruthenium-Catalyzed Olefin Metathesis
The ICyOcMes ligand is a key component in "Grubbs II-type" catalysts where the phosphine is replaced by this NHC.
-
Mechanism: Upon deprotonation with KHMDS, the free carbene displaces a phosphine on the Ruthenium precursor.
-
Advantage: The cyclooctyl group increases the initiation rate compared to the bulky adamantyl or symmetric mesityl analogs. The flexibility allows the "wing" to open up for incoming olefin substrates more easily than rigid cyclohexyl groups.
Palladium Cross-Coupling
In Buchwald-Hartwig aminations, the ICyOcMes ligand creates a highly active Pd(0) species.
-
Workflow:
-
Mix Pd(OAc)
+ ICyOcMes·HCl + KO Bu in Dioxane. -
Heat to 60°C for 30 mins to generate the active Pd-NHC species.
-
Add Aryl Halide + Amine.
-
-
Result: High yields for sterically hindered aryl chlorides due to the electron-rich nature of the alkyl-substituted NHC.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles. The compound is hygroscopic; store in a desiccator or glovebox for long-term stability.
-
Stability: Stable under air as a solid salt. The free carbene (generated in situ) is air- and moisture-sensitive.
References
-
ChemicalBook. 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride Product Page. (Accessed 2023).[1] Link
-
Sigma-Aldrich. 1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride (Analog Reference). (Accessed 2023).[1] Link
-
BenchChem. Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride (General Protocol Reference). (Accessed 2023).[1] Link
-
TCI Chemicals. N-Heterocyclic Carbene (NHC) Ligands in Catalysis. (Accessed 2023).[1] Link
-
Beilstein J. Org.[2][3] Chem. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.[2] (2023).[1][2][4] Link
